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Rhizopine

Molecular Genetics Symbiotic Regulation Biosynthetic Pathway

Rhizopine (synonym: L-3-O-methyl-scyllo-inosamine; 3-O-MSI) is a cyclitol-derived, symbiosis-specific nutritional mediator belonging to a unique class of opine-like compounds. Unlike broad-spectrum metabolites, this molecule is synthesized exclusively within root nodules of leguminous plants (e.g., alfalfa, *Medicago sativa*) by specific strains of *Sinorhizobium meliloti* (previously *Rhizobium meliloti*) carrying the *mos* (synthesis) and *moc* (catabolism) genes.

Molecular Formula C7H15NO5
Molecular Weight 193.2 g/mol
CAS No. 151062-28-1
Cat. No. B115624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhizopine
CAS151062-28-1
Synonyms3-O-methyl-scyllo-inosamine
3-O-MSI
rhizopine
Molecular FormulaC7H15NO5
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(C1O)O)O)N)O
InChIInChI=1S/C7H15NO5/c1-13-7-4(10)2(8)3(9)5(11)6(7)12/h2-7,9-12H,8H2,1H3/t2-,3-,4+,5+,6-,7-/m0/s1
InChIKeyAKNRSBGAGRXTRP-DBTJYCMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhizopine (CAS 151062-28-1) Procurement Guide: Definition, Source & Regulatory Basis


Rhizopine (synonym: L-3-O-methyl-scyllo-inosamine; 3-O-MSI) is a cyclitol-derived, symbiosis-specific nutritional mediator belonging to a unique class of opine-like compounds [1]. Unlike broad-spectrum metabolites, this molecule is synthesized exclusively within root nodules of leguminous plants (e.g., alfalfa, *Medicago sativa*) by specific strains of *Sinorhizobium meliloti* (previously *Rhizobium meliloti*) carrying the *mos* (synthesis) and *moc* (catabolism) genes [2]. As a derivative of inositol, its biosynthesis is tightly linked to the symbiotic plasmid (*pSym* megaplasmid) and is regulated in coordination with nitrogen fixation genes (*nifA/ntrA*), ensuring expression occurs in the microaerobic environment of the bacteroid or infection thread [3]. It is formally indexed in the MeSH database (UI: C082577) and is structurally defined as (1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol [1].

Rhizopine (151062-28-1): Why Generic Opines or Inositol Derivatives Cannot Substitute Functionally


Generic substitution with common opines (e.g., octopine, nopaline from *Agrobacterium* systems) or other inositol derivatives (e.g., unsubstituted scyllo-inosamine or myo-inositol) fails due to the extreme genetic selectivity of the rhizopine circuit [1]. First, the *mos* locus responsible for 3-O-methyl-scyllo-inosamine (3-O-MSI) synthesis consists of a mosaic structure of four open reading frames (ORF1, *mosA*, *mosB*, *mosC*) arranged in an operon; this architecture differs completely from crown gall opine pathways [2]. Second, catabolism of 3-O-MSI requires a dedicated *moc* gene cluster (*mocABCR*) plus a functional *myo-inositol* catabolism pathway (specifically the *idhA* gene encoding myo-inositol dehydrogenase), a prerequisite not required for the breakdown of non-methylated rhizopines or other opines [3][4]. Consequently, a strain capable of metabolizing scyllo-inosamine (SIA) cannot necessarily metabolize 3-O-MSI, and strains lacking the *moc* locus cannot utilize 3-O-MSI at all, rendering 3-O-MSI a proprietary nutrient niche that cannot be interchanged with structurally similar compounds [5].

Rhizopine (CAS 151062-28-1) Quantitative Evidence Guide: Differential Activity vs. Scyllo-Inosamine and Baselines


Rhizopine Biosynthesis vs. Scyllo-Inosamine: Genetic Determinants of 3-O-Methylation and Structural Identity

The specific compound identified as rhizopine (3-O-MSI, CAS 151062-28-1) requires the presence of the intact *mosA* gene within the *mos* operon for its biosynthesis [1]. In *Sinorhizobium meliloti* strain L5-30, the *mos* locus consists of four open reading frames (ORF1, *mosA*, *mosB*, *mosC) [1]. In contrast, the closely related strain Rm220-3, which lacks the *mosA* gene entirely (a deletion of 1235 nucleotides), produces the non-methylated analog scyllo-inosamine (SI) instead of 3-O-MSI [1]. Further experimental confirmation demonstrated that a construct prepared from the L5-30 *mos* locus bearing a truncated *mosA* gene shifts production from 3-O-MSI to SI [1]. This establishes that the *mosA* gene product is essential for the O-methylation step that defines rhizopine (3-O-MSI) [1].

Molecular Genetics Symbiotic Regulation Biosynthetic Pathway

Rhizopine Catabolism Dependency: Myo-Inositol Dehydrogenase (idhA) Gene Requirement Analysis

The catabolism of rhizopine (L-3-O-methyl-scyllo-inosamine; 3-O-MSI) is strictly dependent upon a functional myo-inositol catabolism pathway [1]. Strains of *Sinorhizobium meliloti* harboring a mutation in the *idhA* gene (encoding myo-inositol dehydrogenase) fail to grow on rhizopine as the sole carbon and nitrogen source, despite retaining the *moc* (rhizopine catabolism) gene cluster [1]. This distinguishes 3-O-MSI from other carbon sources and even from other rhizopine-like molecules, as the catabolism of 3-O-MSI proceeds through an inositol derivative intermediate requiring *idhA* activity [1].

Catabolic Pathway Enzymatic Dependency Metabolic Specificity

Rhizopine Nodulation Competitive Advantage: Enhanced Nodule Occupancy vs. Catabolism-Deficient Mutants

In direct competition experiments on lucerne (*Medicago sativa*) host plants, wild-type *Rhizobium meliloti* L5-30 (capable of both synthesizing and catabolizing rhizopine 3-O-MSI) demonstrates a clear competitive advantage in nodulation over mutant strains deficient in rhizopine catabolism (*Moc-*) [1]. The ability to catabolize rhizopine, rather than merely synthesize it, is the key determinant of enhanced nodulation rates when the organism competes with a catabolism-deficient mutant [1]. The competitive advantage conferred by rhizopine catabolism manifests before 14 days post-inoculation, indicating early rhizosphere activity [2].

Nodulation Competition Rhizosphere Fitness Proprietary Substrate

Rhizopine Temporal Kinetics: Early Detection Quantification and Nodulation Timeline

Rhizopine (L-3-O-methyl-scyllo-inosamine; 3-O-MSI) is detectable in alfalfa root tissues at extremely low concentrations as early as four days after germination (six days post-infection with *S. meliloti* L5-30), prior to visible nodule formation [1]. The concentration of rhizopine at this early stage is estimated at 67 picograms per gram fresh weight (pg/gfw) [1]. By 16 days post-inoculation, when nodules are well established, rhizopine concentration increases 50-fold relative to day four levels [1].

Temporal Expression Symbiotic Signaling GC-MS Quantification

Rhizopine Ecological Rarity: Distribution Frequency of Inositol Rhizopines Among Rhizobial Populations

Inositol rhizopines, including 3-O-MSI, are naturally present at low frequencies within rhizobial populations [1]. Screening studies indicate that inositol rhizopine synthesis is found in approximately 10% of *Rhizobium meliloti* (*Sinorhizobium meliloti*) strains and 14% of *Rhizobium leguminosarum* bv. viciae strains [1]. Furthermore, PCR-based screening of 100 random soil bacterial isolates revealed complete absence of *moc* (rhizopine catabolism) genes, confirming the infrequent occurrence of this trait among soil bacteria [2].

Microbial Ecology Gene Distribution Population Frequency

Rhizopine vs. Scyllo-Inosamine: Synthetic Availability and Yield Comparison

While synthetic routes for both rhizopines have been developed, direct procurement of natural 3-O-MSI (CAS 151062-28-1) from nodule extracts is impractical due to its minute natural abundance in plant tissues [1]. In contrast, a chemical synthesis of the related rhizopine scyllo-inosamine (SIA) has been reported in 7 steps from readily available *myo*-inositol with a 32% overall yield [1]. Although no similarly efficient synthetic route has been reported for 3-O-MSI, this synthesis baseline establishes the feasibility of producing structurally related rhizopine standards via chemical means, which informs procurement strategy evaluation for research-grade materials [1].

Chemical Synthesis Methodology Yield Optimization

Rhizopine (151062-28-1) Application Scenarios: Defined Use Cases Supported by Quantitative Evidence


Selectable Marker for Tracking Genetically Modified Rhizobia in Field Release Studies

The infrequent occurrence of rhizopine catabolism (*moc*) genes in soil bacteria (absent from 100 random soil isolates) positions 3-O-MSI as a highly selective marker for environmental tracking of *Sinorhizobium meliloti* strains [1]. Researchers can use the *moc* genes as a selectable marker trait for tracking genetically manipulated organisms, leveraging the ecological rarity of this catabolic function to minimize background interference from native soil microbiota [1].

Rhizosphere Competitiveness Assays for Inoculant Strain Development

Rhizopine-catabolizing (Moc+) strains demonstrate enhanced nodulation rates when competing against catabolism-deficient mutants, with competitive advantage manifesting before 14 days post-inoculation [1][2]. This property supports the use of 3-O-MSI-producing strains in developing improved rhizobial inoculants where competitive nodule occupancy is a critical performance metric [1].

Symbiotic Gene Regulation Studies Focusing on nifA/ntrA-Dependent Expression

Rhizopine biosynthesis is regulated by *nifA/ntrA* regulatory genes that are maximally expressed in bacteroids at the onset of nitrogen fixation [1]. The detection of 3-O-MSI at extremely low concentrations (67 pg/gfw) as early as four days post-germination provides a sensitive temporal marker for studying microaerobic induction of symbiotic genes in infection threads or the rhizosphere before visible nodule formation [1].

Metabolic Pathway Analysis of Myo-Inositol Catabolism and Rhizopine Utilization

The absolute requirement of *idhA* (myo-inositol dehydrogenase) for 3-O-MSI catabolism makes rhizopine an ideal probe for dissecting the intersection of inositol metabolism and symbiotic nutrient exchange in *Sinorhizobium meliloti* [1]. Strains harboring *idhA* mutations fail to utilize rhizopine, enabling clean loss-of-function genetic complementation studies to map the rhizopine degradation pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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